Cas no 90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol)

(3S,4S)-1-Benzylpyrrolidine-3,4-diol structure
90365-74-5 structure
Nome del prodotto:(3S,4S)-1-Benzylpyrrolidine-3,4-diol
Numero CAS:90365-74-5
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD01073893
CID:61409
PubChem ID:57651357

(3S,4S)-1-Benzylpyrrolidine-3,4-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol
    • (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol
    • (3S,4S)-1-Benzylpyrrolidine-3,4-diol
    • (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol,GC
    • (3S,4S)-(+)-benzyl-3,4-pyrrolidindiol
    • (3S,4S)-1-(phenylMethyl)-3,4
    • (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine
    • (3S,4S)-1-Benzyl-3,4-pyrrolidinediol
    • (3S,4S)-1-BENZYL-PYRROLIDINE-3,4-DIOL
    • (3S,4S)-1-N-benzyl-3,4-dihydroxypyrrolidine
    • (3S,4S)-3,4-dihydroxy-N-benzylpyrrolidine
    • (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine
    • N-benzyl-(3S,4S)-3,4-dihydroxypyrrolidine
    • 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S,4S)-
    • (3S,4S)-(-)-1-Benzyl-3,4-pyrrolidindiol
    • PubChem18732
    • QJRIUWQPJVPYSO-QWRGUYRKSA-N
    • LS30148
    • (3S,4S)-1-Benzyl-3,4-pyrrolidindiol
    • DS
    • (3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol (ACI)
    • 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S-trans)- (ZCI)
    • (+)-(3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol
    • (3S,4S)-1-Benzyl-pyrrolidin-3,4-diol
    • 1-Benzyl-3,4-(S,S)-dihydroxypyrrolidine
    • CS-W015772
    • J-800404
    • DS-13011
    • SCHEMBL84802
    • DB-009920
    • (3s,4s)-1-(phenylmethyl)-3,4-pyrrolidinediol
    • 90365-74-5
    • MFCD01073893
    • (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol, >=97.0% (sum of enantiomers, HPLC)
    • J-501290
    • AC-13555
    • CHEMBL2335510
    • AC-22435
    • 1-(PHENYLMETHYL)-3,4-PYRROLIDINEDIOL
    • BP-12368
    • AKOS015839146
    • J-640399
    • MDL: MFCD01073893
    • Inchi: 1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1
    • Chiave InChI: QJRIUWQPJVPYSO-QWRGUYRKSA-N
    • Sorrisi: C(C1C=CC=CC=1)N1C[C@H](O)[C@@H](O)C1

Proprietà calcolate

  • Massa esatta: 193.11000
  • Massa monoisotopica: 193.110278721g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 170
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • XLogP3: 0.3
  • Carica superficiale: 0
  • Superficie polare topologica: 43.7

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.0945 (rough estimate)
  • Punto di fusione: 94-100 °C
  • Punto di ebollizione: 329.46°C (rough estimate)
  • Indice di rifrazione: 1.5041 (estimate)
  • PSA: 43.70000
  • LogP: 0.16190
  • Rotazione specifica: 33.6 º (c=1.05% in methanol)
  • Solubilità: Non disponibile
  • Attività ottica: [α]20/D +33.6±3°, c = 1.05% in methanol

(3S,4S)-1-Benzylpyrrolidine-3,4-diol Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305 + P351 + P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26
  • CODICI DEL MARCHIO F FLUKA:10-34
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Inert atmosphere,Room Temperature
  • Frasi di rischio:R36/37/38

(3S,4S)-1-Benzylpyrrolidine-3,4-diol Dati doganali

  • CODICE SA:29339900

(3S,4S)-1-Benzylpyrrolidine-3,4-diol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB131067-10 g
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol, 97%; .
90365-74-5 97%
10g
€409.70 2023-05-21
Apollo Scientific
OR322413-25g
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol
90365-74-5 98+%
25g
£402.00 2025-02-20
eNovation Chemicals LLC
D508006-1g
(3S,4S)-1-Benzylpyrrolidine-3,4-diol
90365-74-5 97%
1g
$110 2024-05-24
eNovation Chemicals LLC
D508006-10g
(3S,4S)-1-Benzylpyrrolidine-3,4-diol
90365-74-5 97%
10g
$195 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S76510-1g
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol
90365-74-5
1g
¥296.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S76510-25g
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol
90365-74-5
25g
¥3816.0 2021-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SZ410-20g
(3S,4S)-1-Benzylpyrrolidine-3,4-diol
90365-74-5 97%
20g
3781.0CNY 2021-07-15
eNovation Chemicals LLC
D954933-10g
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol
90365-74-5 97%
10g
$150 2024-06-07
Chemenu
CM116649-5g
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol
90365-74-5 95%+
5g
$145 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S76510-250mg
(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol
90365-74-5
250mg
¥126.0 2021-09-04

(3S,4S)-1-Benzylpyrrolidine-3,4-diol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  1 h, 80 °C; overnight, 70 °C; 4 h, 80 °C
Riferimento
New Route to N-Alkylated trans-Pyrrolidine Diols from 2,2,3,3-Tetramethoxybutane-Protected Dimethyl Tartrate
Martins, J. Graca; Barrulas, P. Cambeiro; Marques, Carolina S.; Burke, Anthony J., Synthetic Communications, 2008, 38(9), 1365-1374

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt → -18 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  -10 °C
Riferimento
Reduction of (R,R)1-benzyl-2,5-dioxo-3,4-dihydroxypyrrolidine and study on reaction mechanism
Ding, Shao-min; Wang, Yu-sheng; Song, Hua-fu; Chen, Yu-yan; Cheng, Chuan-jie, Beijing Ligong Daxue Xuebao, 2004, 24(10), 917-919

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Methanol
Riferimento
Synthesis of C2 symmetric primary vicinal diamines. Double stereospecific Mitsunobu reaction on the heterocyclic diols derived from tartaric acid
Skarzewski, Jacek; Gupta, Anil, Tetrahedron: Asymmetry, 1997, 8(11), 1861-1867

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Dowex 50W Solvents: Water ;  rt
Riferimento
Synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases
Rejman, Dominik; Kocalka, Petr; Budesinsky, Milos; Pohl, Radek; Rosenberg, Ivan, Tetrahedron, 2007, 63(5), 1243-1253

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate Solvents: Diglyme ;  0 °C
1.2 Reagents: Sodium borohydride ;  0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 0 °C → 70 °C; 30 min, 70 °C
1.4 Reagents: Sodium fluoride ;  70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  rt
Riferimento
Asymmetric Epoxidation of Unfunctionalized Olefins Catalyzed by Chiral (Pyrrolidine Salen) Mn (III) Complexes with Proline Sidearms
Han, Dong; Li, Yuanfeng; Han, Ya-Ping; Zhang, Hong-Yu; Zhang, Yuecheng; et al, Molecular Catalysis, 2022, 524,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 - 10 °C; 3 h, 10 °C → 60 °C; 24 h, 50 - 60 °C; 60 °C → 20 °C
1.2 Reagents: Methanol ;  20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C
Riferimento
Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type Transformation
Widlicka, Daniel W. ; Gontcharov, Alexander ; Mehta, Ruchi; Pedro, Dylan J.; North, Robert, Organic Process Research & Development, 2019, 23(9), 1970-1978

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 24 h, 0 °C → reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Ethyl acetate ;  15 min, rt
Riferimento
Investigation of stereoisomeric bisarylethenesulfonic acid esters for discovering potent and selective PTP1B inhibitors
Xie, Fangzhou; Yang, Fengzhi; Liang, Yaoyao; Li, Liang; Xia, Yu; et al, European Journal of Medicinal Chemistry, 2019, 164, 408-422

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran ;  cooled; 6 h, 0 °C → reflux; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Riferimento
Improvement on synthesis of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine
Yi, Bing; Xie, Zhi-Ming; Dang, Li-Min, Yingyong Huaxue, 2007, 24(2), 223-225

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  12 h, reflux; reflux → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Water Solvents: Water
Riferimento
Novel steroid mimics directed towards the estradiol skeleton
Bridgeman, Eve; Cavill, Julie L.; Schofield, Daniel J.; Wilkins, Derek S.; Tomkinson, Nicholas C. O., Tetrahedron Letters, 2005, 46(49), 8521-8524

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Total synthesis of (+)-lentiginosine via a key Au catalysis
Cui, Li; Zhang, Li Ming, Science China: Chemistry, 2010, 53(1), 113-118

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  rt; 3 h, rt → 70 °C; 70 °C → 0 °C
1.2 Solvents: Methanol ;  0 °C; 0 °C → rt; 1 h, rt
Riferimento
Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines
Kasturi, Sivaprasad; Surarapu, Sujatha; Uppalanchi, Srinivas; Anireddy, Jaya Shree; Dwivedi, Shubham; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2818-2823

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Diborane
Riferimento
Alkylation catalyzed by chiral phase transfer reaction
Zeng, Heping, Huaxue Tongbao, 1995, (4), 22-4

Metodo di produzione 13

Condizioni di reazione
1.1 -
1.2 Reagents: Boron trifluoride etherate ,  Sodium borohydride
Riferimento
Asymmetric Epoxidation of α,β-Unsaturated Ketones Catalyzed by Chiral Iron Complexes of (R,R)-3,4-Diaminopyrrolidine Derived N4-Ligands with Camphorsulfonyl Sidearms
Li, Yuanfeng; Zhang, Yuecheng; Zhang, Hong-Yu; Han, Ya-Ping; Zhao, Jiquan, Asian Journal of Organic Chemistry, 2020, 9(4), 616-621

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Asymmetric Addition of Diethylzinc to Ketones promoted by Tartaric Acid Derivatives
Hui, Ailing; Zhang, Jintang; Wang, Zhiyong, Synthetic Communications, 2008, 38(14), 2374-2384

(3S,4S)-1-Benzylpyrrolidine-3,4-diol Raw materials

(3S,4S)-1-Benzylpyrrolidine-3,4-diol Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90365-74-5)(3S,4S)-1-Benzylpyrrolidine-3,4-diol
A10791
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):202.0/805.0